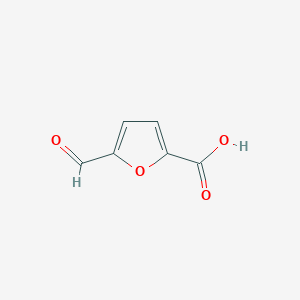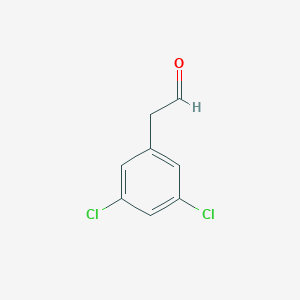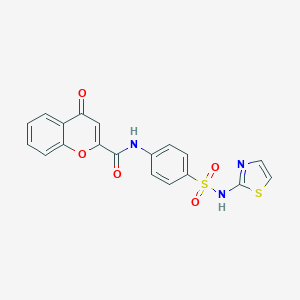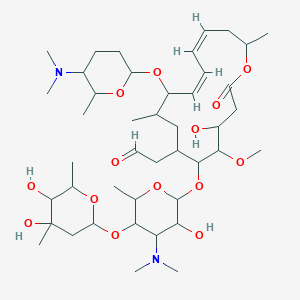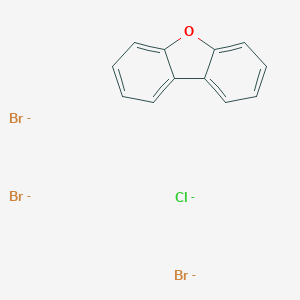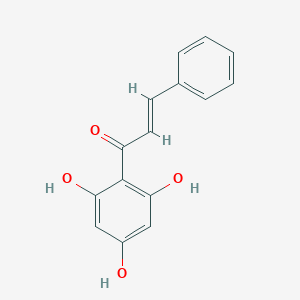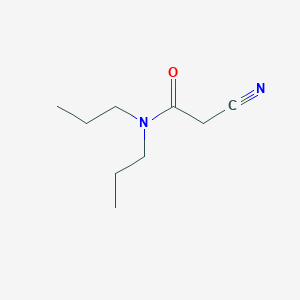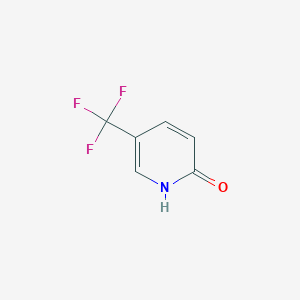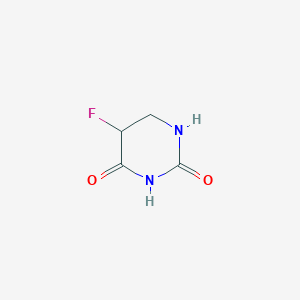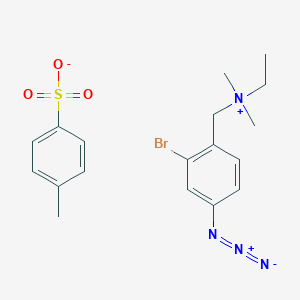
4-Azidobretylium tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azidobretylium tosylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a highly reactive alkylating agent that can be used for various applications, including chemical biology, biochemistry, and medicinal chemistry.
作用机制
The mechanism of action of 4-Azidobretylium tosylate is based on its highly reactive azide group. The azide group can undergo a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. The nitrene intermediate can then react with various functional groups, such as alkenes, alkynes, and aromatic rings, to form covalent bonds. This property makes 4-Azidobretylium tosylate an ideal reagent for crosslinking and labeling experiments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Azidobretylium tosylate are dependent on the specific application. In protein labeling experiments, 4-Azidobretylium tosylate can be used to selectively label specific amino acid residues, such as cysteine or lysine, without affecting the protein function. In crosslinking experiments, 4-Azidobretylium tosylate can be used to study protein-protein interactions or protein-DNA interactions. In medicinal chemistry, 4-Azidobretylium tosylate can be used as a precursor for the synthesis of various bioactive compounds.
实验室实验的优点和局限性
The advantages of using 4-Azidobretylium tosylate in lab experiments include its high reactivity, selectivity, and versatility. It can be used for various applications, including protein labeling, crosslinking, and medicinal chemistry. However, the limitations of using 4-Azidobretylium tosylate include its sensitivity to light and moisture, which can lead to decomposition. It also requires careful handling due to its highly reactive nature.
未来方向
There are several future directions for the use of 4-Azidobretylium tosylate in scientific research. One direction is to develop new photoaffinity probes based on 4-Azidobretylium tosylate for the study of protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Another direction is to explore the use of 4-Azidobretylium tosylate in the synthesis of new bioactive compounds for medicinal chemistry. Additionally, the development of new synthetic methods for 4-Azidobretylium tosylate could lead to higher yields and improved purity, making it more accessible for scientific research.
Conclusion:
In conclusion, 4-Azidobretylium tosylate is a highly reactive alkylating agent that has gained significant attention in scientific research due to its unique properties. Its use in chemical biology, biochemistry, and medicinal chemistry has led to significant advancements in these fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Azidobretylium tosylate have been discussed in this paper. Further research and development of this compound could lead to new discoveries and advancements in scientific research.
合成方法
The synthesis of 4-Azidobretylium tosylate involves the reaction of 4-bromo-1-butene with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction takes place in anhydrous DMF (dimethylformamide) at room temperature. The product is then purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the mobile phase. The yield of the product is around 50%.
科学研究应用
4-Azidobretylium tosylate has been widely used in scientific research as a versatile tool for chemical biology, biochemistry, and medicinal chemistry. It can be used as a photoaffinity probe to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. It can also be used as a crosslinking reagent to covalently link proteins or nucleic acids. In medicinal chemistry, 4-Azidobretylium tosylate can be used as a precursor for the synthesis of various bioactive compounds.
属性
CAS 编号 |
105959-93-1 |
|---|---|
产品名称 |
4-Azidobretylium tosylate |
分子式 |
C18H23BrN4O3S |
分子量 |
455.4 g/mol |
IUPAC 名称 |
(4-azido-2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16BrN4.C7H8O3S/c1-4-16(2,3)8-9-5-6-10(14-15-13)7-11(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,4,8H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
ODHLIFUZXVKFBM-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
规范 SMILES |
CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
其他 CAS 编号 |
105959-93-1 |
同义词 |
4-azido-2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium 4-methylbenzenesulfonate 4-azidobretylium tosylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



